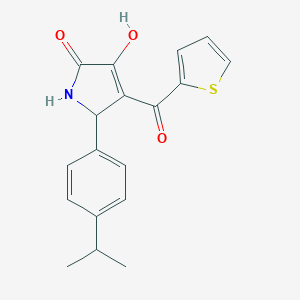
1-benzyl-5-(3-fluorophenyl)-3-hydroxy-4-(3-phenylpropanoyl)-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-5-(3-fluorophenyl)-3-hydroxy-4-(3-phenylpropanoyl)-1,5-dihydro-2H-pyrrol-2-one is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyrrolones and has been shown to exhibit various biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of 1-benzyl-5-(3-fluorophenyl)-3-hydroxy-4-(3-phenylpropanoyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, it is believed to inhibit the activity of enzymes involved in the growth and proliferation of cancer cells. It has also been shown to induce oxidative stress in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Apart from its anti-cancer activity, 1-benzyl-5-(3-fluorophenyl)-3-hydroxy-4-(3-phenylpropanoyl)-1,5-dihydro-2H-pyrrol-2-one has also been shown to exhibit various other biochemical and physiological effects. It has been shown to have anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. It has also been shown to have anti-bacterial and anti-fungal activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1-benzyl-5-(3-fluorophenyl)-3-hydroxy-4-(3-phenylpropanoyl)-1,5-dihydro-2H-pyrrol-2-one is its potential therapeutic applications. However, there are also some limitations to its use in lab experiments. One of the major limitations is its low solubility in water, which makes it difficult to administer in vivo. It is also a relatively new compound, and more research is needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on 1-benzyl-5-(3-fluorophenyl)-3-hydroxy-4-(3-phenylpropanoyl)-1,5-dihydro-2H-pyrrol-2-one. One area of research is to further explore its anti-cancer activity and potential use in cancer therapy. Another area of research is to investigate its anti-inflammatory activity and potential use in the treatment of inflammatory diseases. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of 1-benzyl-5-(3-fluorophenyl)-3-hydroxy-4-(3-phenylpropanoyl)-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 3-fluorobenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide to form 3-(3-fluorophenyl)-1-(ethoxycarbonyl)prop-2-en-1-one. This intermediate is then reacted with benzylamine to form 1-benzyl-3-(3-fluorophenyl)-1,3-dihydro-2H-pyrrol-2-one. Finally, this compound is reacted with benzoyl chloride in the presence of aluminum chloride to form the desired product.
Applications De Recherche Scientifique
1-benzyl-5-(3-fluorophenyl)-3-hydroxy-4-(3-phenylpropanoyl)-1,5-dihydro-2H-pyrrol-2-one has been studied extensively for its potential therapeutic applications. One of the major areas of research is its anti-cancer activity. Studies have shown that this compound inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been shown to induce apoptosis in cancer cells.
Propriétés
Formule moléculaire |
C26H22FNO3 |
|---|---|
Poids moléculaire |
415.5 g/mol |
Nom IUPAC |
1-benzyl-2-(3-fluorophenyl)-4-hydroxy-3-(3-phenylpropanoyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C26H22FNO3/c27-21-13-7-12-20(16-21)24-23(22(29)15-14-18-8-3-1-4-9-18)25(30)26(31)28(24)17-19-10-5-2-6-11-19/h1-13,16,24,30H,14-15,17H2 |
Clé InChI |
RMQHAGFUBCYBAC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC(=O)C2=C(C(=O)N(C2C3=CC(=CC=C3)F)CC4=CC=CC=C4)O |
SMILES canonique |
C1=CC=C(C=C1)CCC(=O)C2=C(C(=O)N(C2C3=CC(=CC=C3)F)CC4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




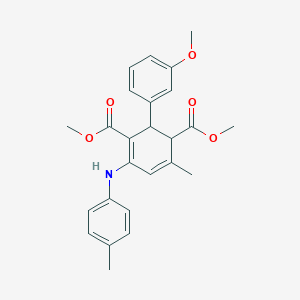
![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282304.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-methoxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282305.png)
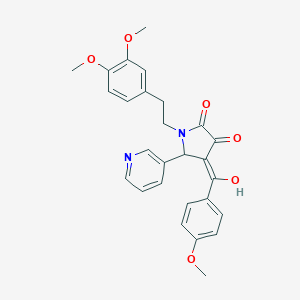
![Isopropyl 7-(4-methoxyphenyl)-5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B282307.png)
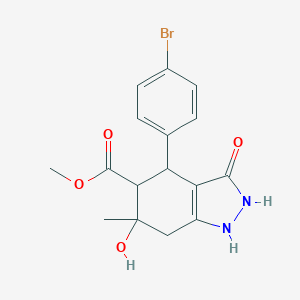
![4-(2-Furanyl)-3-methyl-5-(4-methylphenyl)-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one](/img/structure/B282318.png)
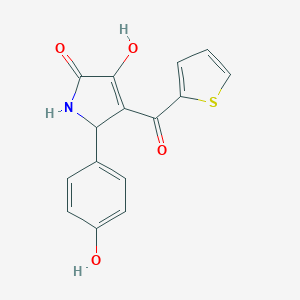
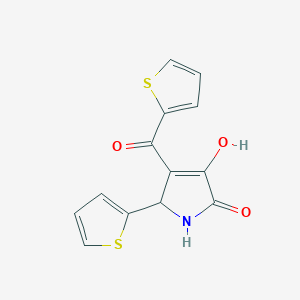
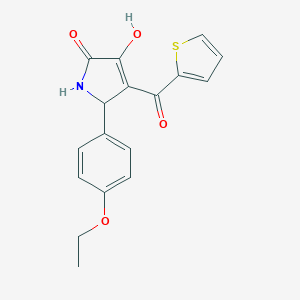
![methyl 4-[4-hydroxy-5-oxo-3-(2-thienylcarbonyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B282326.png)

